molecular formula C20H21NO3 B378097 1-(Anilinocarbonyl)cyclohexyl benzoate

1-(Anilinocarbonyl)cyclohexyl benzoate

Cat. No.: B378097
M. Wt: 323.4g/mol
InChI Key: YHBBRQBBCDHTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Anilinocarbonyl)cyclohexyl benzoate is a synthetic organic compound characterized by a cyclohexyl backbone substituted with an anilinocarbonyl group (a carbamoyl derivative of aniline) and a benzoate ester.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4g/mol

IUPAC Name

[1-(phenylcarbamoyl)cyclohexyl] benzoate

InChI

InChI=1S/C20H21NO3/c22-18(16-10-4-1-5-11-16)24-20(14-8-3-9-15-20)19(23)21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,21,23)

InChI Key

YHBBRQBBCDHTRK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane Derivatives with Aromatic Substituents

Several cyclohexane derivatives with aromatic amine substituents are documented in , such as:

  • 1-p-toluidinocyclohexane-1-carboxylic acid: Melting point (m.p.) = 172°C.
  • 1-o-toluidinocyclohexane-1-carboxylic acid: m.p. = 117°C.
  • 1-p-nitroanilinocyclohexane-1-carboxylic acid: m.p. = 201°C.

Key Observations :

  • The presence of electron-withdrawing groups (e.g., nitro in p-nitroanilino) increases melting points compared to electron-donating groups (e.g., methyl in toluidino), suggesting enhanced crystallinity due to polar interactions.
Table 1: Melting Points of Selected Cyclohexane Derivatives
Compound Substituent Melting Point (°C)
1-p-toluidinocyclohexane-1-carboxylic acid p-Toluidino, COOH 172
1-p-nitroanilinocyclohexane-1-carboxylic acid p-Nitroanilino, COOH 201
1-(Anilinocarbonyl)cyclohexyl benzoate* Anilinocarbonyl, benzoate Not reported

*Data inferred from analogs.

Benzoate Esters

and highlight benzoate esters with varying alkyl/aryl groups:

  • cis-3-Hexenyl benzoate : Found in tea volatiles, contributing to flavor profiles.
  • Benzyl benzoate : Aromatic ester with applications in perfumery and pharmaceuticals.

Key Comparisons :

  • Hydrophobicity : The cyclohexyl group in the target compound is more hydrophobic than benzyl or hexenyl groups, likely reducing water solubility.
  • Applications: While benzyl benzoate is used in cosmetics and cis-3-hexenyl benzoate in flavorings, the target compound’s cyclohexyl-anilinocarbonyl structure may favor pharmaceutical applications, such as prodrug design or protein modification .

Cyclohexylcarbamoyl-Containing Compounds

examines 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), which binds to lysine residues in proteins via cyclohexylcarbamoylation. This suggests that cyclohexyl carbamoyl groups exhibit reactivity toward nucleophilic amino acids.

Implications for the Target Compound :

  • The anilinocarbonyl group in this compound may similarly react with biological macromolecules, though its benzoate ester could modulate reactivity.

Research Findings and Gaps

  • Physicochemical Properties : Melting points and solubility of the target compound remain unmeasured, but trends from analogs suggest tunability via substituent modification.
  • Synthetic Applications : highlights methods for synthesizing cyclohexane carboxamides, which could be adapted for large-scale production of the target compound.

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